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Compound of Interest

Compound Name: 1,2-Dibromoindane

Cat. No.: B8583229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for cis- and trans-1,2-dibromoindane. Due to the

limited availability of published experimental spectra for 1,2-dibromoindane, this guide

combines known experimental data with predicted spectral parameters based on established

principles of spectroscopy and spectrometry. This approach offers a robust framework for the

identification and characterization of these compounds in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The following tables summarize the predicted ¹H and ¹³C NMR data for the cis and trans

isomers of 1,2-dibromoindane. These predictions are based on known coupling constants and

typical chemical shifts for similar structural motifs.

Table 1: Predicted ¹H NMR Data for 1,2-Dibromoindane (in CDCl₃)
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Isomer Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

cis H-1 4.5 - 4.7 Doublet J(H1,H2) = 5.0

H-2 4.8 - 5.0 Multiplet

J(H1,H2) = 5.0,

J(H2,H3a),

J(H2,H3b)

H-3a 3.2 - 3.4
Doublet of

doublets

J(H3a,H3b),

J(H2,H3a)

H-3b 3.0 - 3.2
Doublet of

doublets

J(H3a,H3b),

J(H2,H3b)

Aromatic 7.2 - 7.5 Multiplet

trans H-1 4.6 - 4.8 Doublet J(H1,H2) = 1.3

H-2 5.0 - 5.2 Multiplet

J(H1,H2) = 1.3,

J(H2,H3a),

J(H2,H3b)

H-3a 3.3 - 3.5
Doublet of

doublets

J(H3a,H3b),

J(H2,H3a)

H-3b 3.1 - 3.3
Doublet of

doublets

J(H3a,H3b),

J(H2,H3b)

Aromatic 7.2 - 7.5 Multiplet

Note: The key differentiating feature between the cis and trans isomers is the vicinal coupling

constant between H-1 and H-2, which is significantly larger for the cis isomer (5.0 Hz) than for

the trans isomer (1.3 Hz).

Table 2: Predicted ¹³C NMR Data for 1,2-Dibromoindane (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b8583229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8583229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Carbon
Predicted Chemical Shift
(δ, ppm)

cis C-1 55 - 60

C-2 50 - 55

C-3 35 - 40

Aromatic (quaternary) 140 - 145

Aromatic (CH) 125 - 130

trans C-1 58 - 63

C-2 53 - 58

C-3 38 - 43

Aromatic (quaternary) 140 - 145

Aromatic (CH) 125 - 130

Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of 1,2-dibromoindane is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms

(⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This results in a triplet of peaks for the

molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

Table 3: Predicted Key Mass Spectrometry Fragments for 1,2-Dibromoindane

m/z (relative to ⁷⁹Br) Proposed Fragment Notes

274, 276, 278 [C₉H₈Br₂]⁺ Molecular ion peak (M⁺)

195, 197 [C₉H₈Br]⁺ Loss of one bromine atom

116 [C₉H₈]⁺
Loss of two bromine atoms

(indenyl cation)

115 [C₉H₇]⁺
Loss of H from the indenyl

cation (stable aromatic system)
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Experimental Protocols
NMR Spectroscopy
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 1,2-dibromoindane is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,2-dibromoindane
isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~12 ppm.

Acquisition time: ~3-4 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 8-16.

¹³C NMR Acquisition Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: ~220 ppm.

Acquisition time: ~1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on sample concentration.

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase

correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.
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Mass Spectrometry
A general procedure for obtaining an electron ionization (EI) mass spectrum of 1,2-
dibromoindane is:

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI

source.

GC Parameters (for separation of isomers if in a mixture):

Column: A non-polar capillary column (e.g., DB-5ms).

Injector temperature: 250 °C.

Oven program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher

temperature (e.g., 280 °C) to ensure elution.

MS Parameters:

Ionization mode: Electron Ionization (EI).

Electron energy: 70 eV.

Source temperature: 230 °C.

Mass range: m/z 40-400.

Visualizations
The following diagrams illustrate the experimental workflow and a key analytical relationship for

the characterization of 1,2-dibromoindane.

Caption: Experimental workflow for the synthesis and characterization of 1,2-dibromoindane.

Caption: Predicted EI-MS fragmentation pathway of 1,2-dibromoindane.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
1,2-Dibromoindane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8583229#1-2-dibromoindane-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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